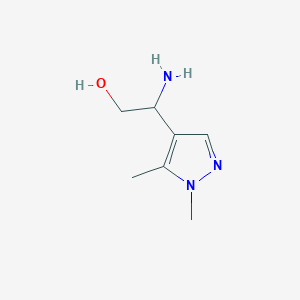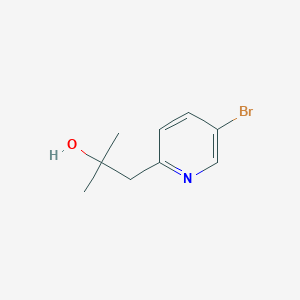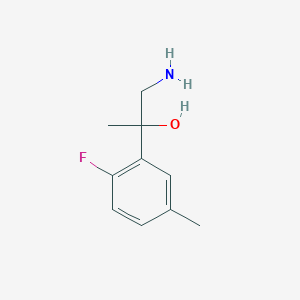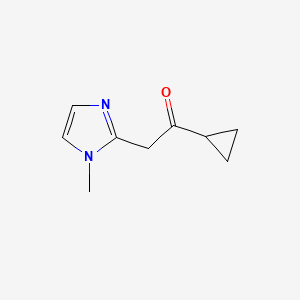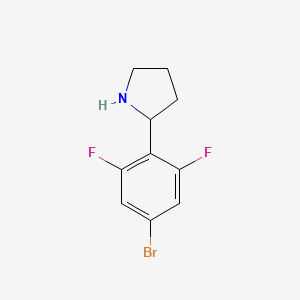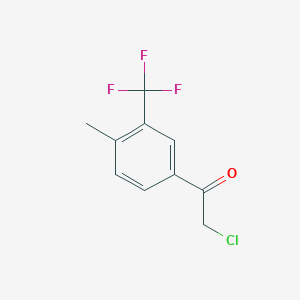
1-Ethenyl-3-methoxy-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Ethenyl-3-methoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of 3-methoxy-2-methylphenol with an appropriate alkylating agent, followed by dehydrogenation to introduce the ethenyl group. The reaction conditions typically involve the use of a strong base, such as potassium tert-butoxide, and a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes. For example, the compound can be produced via the catalytic dehydrogenation of 3-methoxy-2-methylpropylbenzene using a palladium-based catalyst under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethenyl-3-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: 3-methoxy-2-methylbenzaldehyde or 3-methoxy-2-methylbenzoic acid.
Reduction: 1-ethyl-3-methoxy-2-methylbenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-3-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and resins due to its reactive ethenyl group.
Wirkmechanismus
The mechanism of action of 1-ethenyl-3-methoxy-2-methylbenzene involves its interaction with various molecular targets. The ethenyl group can undergo polymerization reactions, forming long-chain polymers. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The methyl group can affect the compound’s solubility and overall chemical behavior.
Vergleich Mit ähnlichen Verbindungen
1-Ethenyl-3-methoxy-2-methylbenzene can be compared with other similar compounds, such as:
1-Ethenyl-4-methoxy-2-methylbenzene: Similar structure but with the methoxy group in a different position, leading to different reactivity and applications.
1-Ethenyl-3-methylbenzene: Lacks the methoxy group, resulting in different chemical properties and uses.
1-Methoxy-2-methylbenzene: Lacks the ethenyl group, affecting its potential for polymerization and other reactions.
Eigenschaften
Molekularformel |
C10H12O |
|---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
1-ethenyl-3-methoxy-2-methylbenzene |
InChI |
InChI=1S/C10H12O/c1-4-9-6-5-7-10(11-3)8(9)2/h4-7H,1H2,2-3H3 |
InChI-Schlüssel |
VTBXHXXJRFSRKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1OC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Bi(cyclohexan)]-1-amine](/img/structure/B13591230.png)


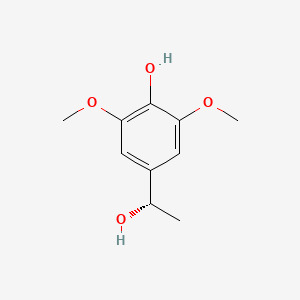
![2-(3-Chloro-4,5-dihydroxyphenyl)-3-[3-(4-chlorophenyl)propyl]-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B13591263.png)

